![molecular formula C8H8Br2N2 B1377558 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide CAS No. 74420-43-2](/img/structure/B1377558.png)
5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide
Overview
Description
5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide (5-BMI-HBr) is an important intermediate in the synthesis of a variety of heterocyclic compounds and is used in a variety of scientific research applications. 5-BMI-HBr is a brominated heterocyclic compound that has been used in a variety of research applications and is of particular interest due to its ability to interact with DNA in a specific manner.
Scientific Research Applications
5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide: A Comprehensive Analysis:
Antimicrobial Applications
Imidazo[1,2-a]pyridine derivatives have shown promising results in antimicrobial studies. For instance, certain analogues have demonstrated significant in vitro anti-tuberculosis activity against both replicating and non-replicating strains of Mycobacterium tuberculosis . This suggests that 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide could potentially be explored for its efficacy in treating tuberculosis and other bacterial infections.
Anticancer Research
The structural framework of imidazo[1,2-a]pyridines has been utilized in the synthesis of compounds with anticancer properties . Research indicates that these compounds can be effective against various human cancer cell lines such as HeLa and MCF-7 . Therefore, 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide may serve as a valuable scaffold for developing new anticancer agents.
Medicinal Chemistry
Due to its structural characteristics, the imidazo[1,2-a]pyridine moiety is recognized as a “drug prejudice” scaffold. It has a wide range of applications in medicinal chemistry , serving as a core structure for the development of various therapeutic agents . The addition of the bromo and methyl groups in 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide could offer unique interactions with biological targets.
Material Science
Imidazo[1,2-a]pyridines are also useful in material science because of their structural character. They can be incorporated into materials to impart specific properties such as conductivity or luminescence . The specific attributes of 5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide could be investigated for novel material applications.
properties
IUPAC Name |
5-bromo-3-methylimidazo[1,2-a]pyridine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.BrH/c1-6-5-10-8-4-2-3-7(9)11(6)8;/h2-5H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYNQHZVIJNUIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2N1C(=CC=C2)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methylimidazo[1,2-A]pyridine hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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